

2-Bromo-5-methoxybenzoic acid solubility data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-methoxybenzoic acid**

Cat. No.: **B042474**

[Get Quote](#)

An In-depth Technical Guide on the Solubility of **2-Bromo-5-methoxybenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **2-Bromo-5-methoxybenzoic acid** (CAS No. 22921-68-2). Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility and presents a comprehensive, standard experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Compound Identification

Property	Value
IUPAC Name	2-Bromo-5-methoxybenzoic acid
Synonyms	6-Bromo-m-anisic acid, 5-Methoxy-2-bromobenzoic acid
CAS Number	22921-68-2
Molecular Formula	C ₈ H ₇ BrO ₃
Molecular Weight	231.04 g/mol
Physical State	Solid, White to Off-White Powder/Crystal
Melting Point	157-159 °C

Qualitative Solubility Data

While precise quantitative data is not readily available in the literature, the qualitative solubility of **2-Bromo-5-methoxybenzoic acid** has been reported in several solvents. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation.

Solvent	Solubility	Reference
Chloroform	Soluble	[1]
Dimethyl Sulfoxide (DMSO)	Soluble	[1]
Methanol	Soluble	[1] [2] [3]

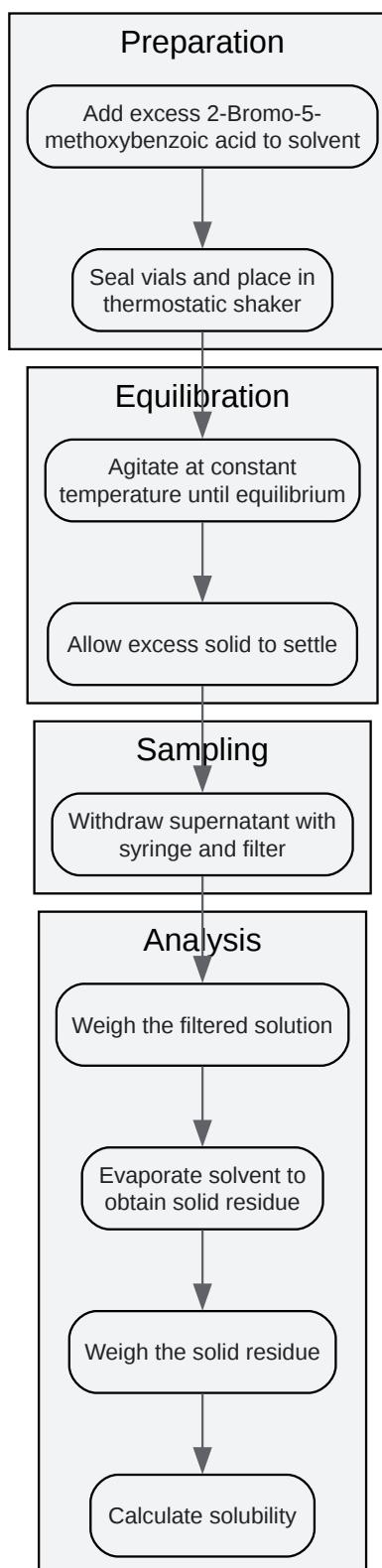
Experimental Protocol for Quantitative Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of a solid organic compound like **2-Bromo-5-methoxybenzoic acid**. This method is based on the widely used shake-flask technique coupled with gravimetric analysis.

Materials and Equipment

- **2-Bromo-5-methoxybenzoic acid** (high purity)
- Selected solvents (e.g., methanol, ethanol, chloroform, water)
- Analytical balance (accurate to ± 0.0001 g)
- Thermostatic shaker or water bath
- Calibrated thermometer
- Syringe filters (e.g., 0.45 μm PTFE)
- Glass vials with screw caps
- Pipettes

- Evaporating dishes or pre-weighed vials for drying
- Vacuum oven


Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Bromo-5-methoxybenzoic acid** to a series of glass vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker or water bath set to the desired temperature.
 - Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary studies can be conducted to determine the time to reach equilibrium.
- Sample Withdrawal and Filtration:
 - Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This prevents the precipitation or dissolution of the solute during sampling.
- Gravimetric Analysis:
 - Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish or vial.
 - Record the exact weight of the solution.
 - Evaporate the solvent under controlled conditions. A vacuum oven at a temperature below the compound's boiling point is recommended to avoid decomposition.

- Once the solvent is fully evaporated, re-weigh the dish containing the solid residue.
- The difference in weight corresponds to the mass of the dissolved **2-Bromo-5-methoxybenzoic acid**.
- Calculation of Solubility:
 - The solubility can be expressed in various units, such as g/100 mL or mole fraction.
 - Solubility (g/100 mL):
 - Solubility = (mass of residue / volume of solution withdrawn) * 100
 - Mole Fraction (χ):
 - Calculate the moles of the solute (**2-Bromo-5-methoxybenzoic acid**) and the solvent.
 - $\chi = \text{moles of solute} / (\text{moles of solute} + \text{moles of solvent})$

Visualizations

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **2-Bromo-5-methoxybenzoic acid**.

Signaling Pathways

There is currently no information available in the public domain that describes specific signaling pathways involving **2-Bromo-5-methoxybenzoic acid**. Its primary use appears to be as a building block in organic synthesis.

Conclusion

This technical guide provides the available solubility information for **2-Bromo-5-methoxybenzoic acid** and a detailed, practical protocol for its quantitative determination. While quantitative data is sparse in the literature, the provided experimental methodology offers a reliable approach for researchers to generate this critical data in-house. The qualitative solubility data and the experimental workflow diagram serve as valuable resources for the effective handling and application of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxybenzoic acid | CAS 579-75-9 | LGC Standards [lgcstandards.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pharmajournal.net [pharmajournal.net]
- To cite this document: BenchChem. [2-Bromo-5-methoxybenzoic acid solubility data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042474#2-bromo-5-methoxybenzoic-acid-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com